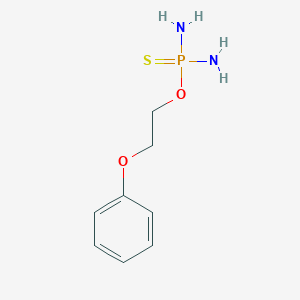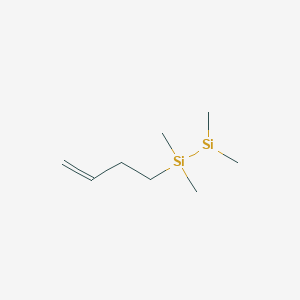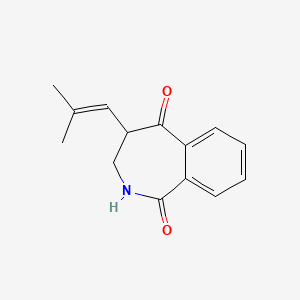
Hexadecyl (hexadecylsulfamoyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl (hexadecylsulfamoyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is particularly notable for its surfactant properties, making it useful in formulations that require the reduction of surface tension.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl (hexadecylsulfamoyl)carbamate can be synthesized through a multi-step process involving the reaction of hexadecylamine with hexadecyl isocyanate, followed by the introduction of a sulfamoyl group. The reaction typically occurs under mild conditions, with the use of solvents such as toluene or dichloromethane to facilitate the reaction. The reaction mixture is often heated to around 60-80°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as distillation and crystallization to purify the final product. The use of catalysts, such as tin or indium triflate, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl (hexadecylsulfamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent hydrolysis.
Substitution: Amines, alcohols; reactions often occur in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Carbamate derivatives with different substituents.
Scientific Research Applications
Hexadecyl (hexadecylsulfamoyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and vesicles.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of hexadecyl (hexadecylsulfamoyl)carbamate involves its ability to interact with lipid membranes and proteins. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it effective in enhancing the delivery of hydrophobic drugs across cell membranes. Additionally, the sulfamoyl group can form hydrogen bonds with protein residues, stabilizing protein structures and enhancing their activity .
Comparison with Similar Compounds
Hexadecyl (hexadecylsulfamoyl)carbamate can be compared with other carbamate compounds such as:
Hexadecyl carbamate: Lacks the sulfamoyl group, making it less effective as a surfactant.
Hexadecyl (methylsulfamoyl)carbamate: Contains a methyl group instead of a hexadecyl group, resulting in different solubility and surfactant properties.
Hexadecyl (ethylsulfamoyl)carbamate: Similar to the methyl derivative but with an ethyl group, offering intermediate properties between the methyl and hexadecyl derivatives.
The unique combination of the hexadecyl and sulfamoyl groups in this compound provides it with distinct surfactant properties, making it particularly useful in applications requiring the reduction of surface tension and enhancement of solubility.
Properties
| 95654-23-2 | |
Molecular Formula |
C33H68N2O4S |
Molecular Weight |
589.0 g/mol |
IUPAC Name |
hexadecyl N-(hexadecylsulfamoyl)carbamate |
InChI |
InChI=1S/C33H68N2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-40(37,38)35-33(36)39-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34H,3-32H2,1-2H3,(H,35,36) |
InChI Key |
OKJJAGPOHYSOKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)NC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)
![3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile](/img/structure/B14352843.png)

